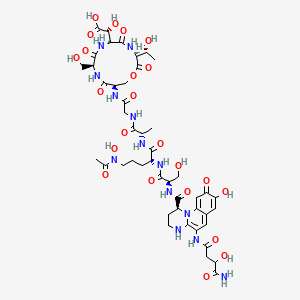

Pseudobactin 7SR1

Description

Contextualization within Fluorescent Siderophore Research

Fluorescent pseudomonads, particularly those in the Pseudomonas fluorescens-Pseudomonas putida group, are of significant interest in agricultural and environmental microbiology. acs.org Many of these bacteria are known as plant growth-promoting rhizobacteria (PGPR) because they can enhance plant growth and increase crop yields. asm.orgacs.org This beneficial effect is partly attributed to their production of siderophores. acs.organnualreviews.org

Under iron-limiting conditions, these bacteria synthesize and secrete yellow-green, fluorescent siderophores, collectively known as pseudobactins or pyoverdines. nih.govasm.org These molecules efficiently bind to ferric iron (Fe³⁺) in the soil, making it unavailable to other microorganisms, including plant pathogens. acs.organnualreviews.org This mechanism of iron competition is a key factor in the biocontrol activity of PGPR against certain soil-borne fungal and bacterial diseases. acs.organnualreviews.org The study of specific siderophores like Pseudobactin (B1679817) 7SR1 provides insight into the molecular basis of this microbial antagonism and the intricate iron uptake systems in bacteria. annualreviews.orgscite.ai

Historical Perspectives on Pseudobactin 7SR1 Discovery and Initial Characterization

This compound was first isolated and characterized in 1984 by C.C. Yang and J. Leong. nih.govacs.org It was identified as the extracellular, yellow-green, fluorescent siderophore produced by Pseudomonas 7SR1, a bacterial strain known to be deleterious to sugar beets, when grown in an iron-deficient medium. nih.govacs.orgscite.ai

The initial characterization established its fundamental biochemical and structural properties. nih.gov Through a combination of techniques including amino acid analysis, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy, the researchers determined its molecular formula and structure. nih.govacs.org This foundational work, published in the journal Biochemistry, provided the first detailed look at this specific siderophore and highlighted its structural similarity to pseudobactin, a siderophore from the plant growth-promoting Pseudomonas B10. nih.govacs.org

Table 1: Initial Characterization of this compound

| Property | Finding | Source |

| Producing Organism | Pseudomonas 7SR1 (a plant-deleterious strain) | nih.govacs.org |

| Appearance | Yellow-green, fluorescent substance | nih.gov |

| Molecular Formula | C₄₆H₆₃N₁₃O₂₃ | nih.gov |

| Molecular Mass | 1166 g/mol | nih.govacs.org |

| Publication Date | July 17, 1984 | nih.govacs.org |

Significance of this compound as a Model Siderophore in Pseudomonas Studies

This compound serves as a significant model compound for several areas of Pseudomonas research. Its characterization from a plant-deleterious strain, in contrast to the well-studied siderophores from beneficial strains like Pseudomonas B10, offers a valuable comparative perspective. nih.govannualreviews.org This comparison is crucial for understanding the nuances of microbial competition in the rhizosphere, the area of soil surrounding plant roots.

Research involving this compound has been instrumental in elucidating the specificity of siderophore-mediated iron transport. annualreviews.orgasm.org Studies have shown that the ability of a bacterial strain to utilize a specific siderophore is dependent on the presence of corresponding outer membrane receptor proteins. annualreviews.orgnih.gov For instance, some strains can utilize each other's siderophores (cross-feeding), while others cannot, leading to growth inhibition. annualreviews.org The interactions between strains like Pseudomonas 7SR1 and other pseudomonads have provided a framework for classifying patterns of microbial antagonism based on siderophore production and utilization. annualreviews.org

Overview of Research Trajectories Related to this compound

Research following the initial discovery of this compound has branched into several key areas:

Structural Refinement and Analysis: The initial structure proposed in 1984 consisted of a cyclic octapeptide linked to a quinoline (B57606) derivative chromophore. nih.gov The iron-chelating groups were identified as an α-hydroxy acid, an o-dihydroxy aromatic group, and a hydroxamate group. nih.gov Later research has revisited this structure, with some studies referring to "The old problem of this compound," suggesting ongoing efforts to refine its precise chemical architecture. researchgate.net

Biosynthesis: Research has explored the genetic basis of pyoverdine synthesis in pseudomonads. asm.orggoogle.comnih.gov While not always focused exclusively on the 7SR1 strain, these studies identify gene clusters and operons responsible for synthesizing the peptide chain and the chromophore, which are structurally analogous to components of this compound. asm.orgnih.gov The regulation of this biosynthesis is often controlled by the concentration of iron in the cell via proteins like the Ferric Uptake Regulator (Fur). google.com

Iron Transport and Receptor Specificity: A significant line of inquiry has focused on how ferric-siderophore complexes are recognized and transported into the bacterial cell. annualreviews.orgasm.orgnih.gov This involves specific TonB-dependent outer membrane receptors. asm.orgnih.gov Studies have investigated how receptors like PupB in Pseudomonas putida WCS358 recognize specific siderophores, including those from other strains like 7SR1, and how this interaction triggers a signal transduction pathway regulating gene expression. nih.gov

Ecological Role in Microbial Antagonism: The ability of a siderophore to inhibit the growth of competing microbes is a central theme. annualreviews.org Research has used purified this compound to directly demonstrate its role in iron competition and its inhibitory effects on other bacterial strains, providing direct evidence for the role of siderophores in shaping microbial communities. annualreviews.org

Table 2: Key Structural Components of this compound

| Component | Description | Source |

| Peptide Core | A cyclic octapeptide with the sequence L-Ala-Gly-Ser-Ser-threo-β-OH-Asp-Thr-Ser-Nδ-OH-Orn. The presence of D-amino acids was also suggested. | nih.gov |

| Chromophore | A yellow-green, fluorescent quinoline derivative attached to a serine residue. | nih.gov |

| Side Chain | A malamide group is attached to the quinoline chromophore. | nih.gov |

| Iron (III) Chelating Groups | 1. An α-hydroxy acid group (from β-hydroxyaspartic acid). | nih.gov |

| 2. An o-dihydroxy aromatic group (from the chromophore). | nih.gov | |

| 3. A hydroxamate group (from Nδ-acetyl-Nδ-hydroxyornithine). | nih.gov |

Properties

CAS No. |

90295-72-0 |

|---|---|

Molecular Formula |

C46H63N13O23 |

Molecular Weight |

1166.1 g/mol |

IUPAC Name |

(2R)-2-[(3S,6R,9S,12R)-12-[[2-[[(2S)-2-[[(2R)-5-[acetyl(hydroxy)amino]-2-[[(2R)-2-[[(1S)-5-[(4-amino-3-hydroxy-4-oxobutanoyl)amino]-8-hydroxy-9-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]quinoline-1-carbonyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]amino]propanoyl]amino]acetyl]amino]-3-[(1R)-1-hydroxyethyl]-9-(hydroxymethyl)-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridec-6-yl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C46H63N13O23/c1-17(38(71)49-13-32(68)52-25-16-82-46(80)33(18(2)62)56-44(77)34(35(69)45(78)79)57-41(74)24(15-61)54-42(25)75)50-39(72)21(5-4-8-58(81)19(3)63)53-40(73)23(14-60)55-43(76)26-6-7-48-37-22(51-31(67)12-30(66)36(47)70)9-20-10-28(64)29(65)11-27(20)59(26)37/h9-11,17-18,21,23-26,30,33-35,48,60-62,64,66,69,81H,4-8,12-16H2,1-3H3,(H2,47,70)(H,49,71)(H,50,72)(H,51,67)(H,52,68)(H,53,73)(H,54,75)(H,55,76)(H,56,77)(H,57,74)(H,78,79)/t17-,18+,21+,23+,24-,25+,26-,30?,33-,34+,35+/m0/s1 |

InChI Key |

SHTGLBGMTGQZGL-QTZTZWBGSA-N |

SMILES |

CC(C1C(=O)OCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C(=O)O)O)CO)NC(=O)CNC(=O)C(C)NC(=O)C(CCCN(C(=O)C)O)NC(=O)C(CO)NC(=O)C2CCNC3=C(C=C4C=C(C(=O)C=C4N23)O)NC(=O)CC(C(=O)N)O)O |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)OC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)[C@H](C(=O)O)O)CO)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H](CCCN(C(=O)C)O)NC(=O)[C@@H](CO)NC(=O)[C@@H]2CCNC3=C(C=C4C=C(C(=O)C=C4N23)O)NC(=O)CC(C(=O)N)O)O |

Canonical SMILES |

CC(C1C(=O)OCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C(=O)O)O)CO)NC(=O)CNC(=O)C(C)NC(=O)C(CCCN(C(=O)C)O)NC(=O)C(CO)NC(=O)C2CCNC3=C(C=C4C=C(C(=O)C=C4N23)O)NC(=O)CC(C(=O)N)O)O |

Synonyms |

pseudobactin 7SR1 |

Origin of Product |

United States |

Biosynthesis of Pseudobactin 7sr1

Non-Ribosomal Peptide Synthetase (NRPS) Mediated Pathway Elucidation

The core of Pseudobactin (B1679817) 7SR1 is a cyclic octapeptide. nih.gov Its assembly does not occur on ribosomes but is instead catalyzed by large, multi-enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs). uni-freiburg.derug.nl These enzymatic assembly lines are responsible for selecting, activating, and linking the constituent amino acids in a specific sequence.

The production of siderophores like Pseudobactin 7SR1 is encoded by specific biosynthetic gene clusters (BGCs) within the bacterial genome. In fluorescent pseudomonads, these clusters contain the genes for the NRPS enzymes, as well as for proteins involved in chromophore synthesis, regulation, and transport. nih.govoregonstate.edu While the specific gene cluster for this compound is not detailed in the provided results, the biosynthesis of similar pyoverdines in other Pseudomonas species, such as P. putida WCS358 and P. aeruginosa PAO1, is known to be directed by multiple genes often arranged in operon-like structures. nih.govresearchgate.net For instance, the synthesis of pyoverdine in P. aeruginosa involves four NRPS enzymes (PvdL, PvdI, PvdJ, and PvdD) encoded within a large gene cluster. researchgate.net It is highly probable that a similar multi-gene system, repressible by iron, governs the synthesis of this compound. nih.govannualreviews.org Genome mining of various Pseudomonas species has revealed numerous NRPS gene clusters, highlighting the vast metabolic potential of this genus. frontiersin.orgmdpi.com

NRPS enzymes are characterized by a modular architecture, where each module is responsible for the incorporation of a single amino acid into the growing peptide chain. uni-freiburg.ded-nb.info These modules are further divided into specific functional units called domains. nih.govnih.gov

The core domains found in a typical NRPS module include:

Adenylation (A) Domain: This domain is responsible for recognizing and activating a specific amino acid substrate by converting it into an aminoacyl-adenylate at the expense of ATP. nih.govresearchgate.net

Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is then covalently tethered to this domain via a 4'-phosphopantetheine (B1211885) (PPant) prosthetic group. nih.govfrontiersin.org The T domain acts as a mobile carrier, shuttling the substrate to other catalytic domains. uni-freiburg.de

Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the upstream peptide chain (held by the T domain of the previous module) and the new amino acid (held by the T domain of the current module). uni-freiburg.derug.nl

In addition to these core domains, NRPSs can feature auxiliary domains that modify the peptide, such as:

Epimerization (E) Domain: Converts an L-amino acid into its D-isomer, which is a common feature in non-ribosomal peptides. uni-freiburg.de The presence of D-amino acids in this compound was suspected as it is resistant to non-specific enzymes. nih.gov

Thioesterase (TE) Domain: Typically located at the final module, this domain is responsible for releasing the fully assembled peptide chain. nih.gov This release can occur through hydrolysis or, as is the case with the cyclic structure of this compound, through intramolecular cyclization. nih.govrug.nl

Table 1: Core and Auxiliary Domains of NRPS Modules

| Domain | Abbreviation | Function |

|---|---|---|

| Adenylation | A | Selects and activates a specific amino acid. nih.govresearchgate.net |

| Thiolation (Peptidyl Carrier Protein) | T (PCP) | Covalently binds and transports the growing peptide chain. uni-freiburg.denih.gov |

| Condensation | C | Catalyzes the formation of peptide bonds. uni-freiburg.derug.nl |

| Epimerization | E | Isomerizes an L-amino acid to a D-amino acid. uni-freiburg.de |

| Thioesterase | TE | Terminates synthesis and releases the final peptide, often via cyclization. nih.gov |

The sequence of amino acids in the final peptide is determined by the collinear arrangement of modules within the NRPS enzymes. uni-freiburg.de The "gatekeeper" of this process is the Adenylation (A) domain within each module, which exhibits high specificity for its cognate amino acid substrate. nih.govresearchgate.net This specificity is dictated by a "non-ribosomal code" comprised of key amino acid residues lining the substrate-binding pocket of the A-domain.

The peptide chain of this compound has the sequence L-Ala-Gly-Ser-Ser-threo-β-OH-Asp-Thr-Ser-Nδ-OH-Orn. nih.gov The assembly process begins with the first module's A-domain activating the first amino acid (Alanine) and its T-domain tethering it. The C-domain of the second module then catalyzes peptide bond formation with the second amino acid (Glycine), which has been activated by the second module's A-domain. This process of elongation continues sequentially across all modules of the NRPS assembly line until the full peptide is synthesized. nih.gov The final TE domain then catalyzes the cyclization and release of the octapeptide from the enzyme complex. nih.govnih.gov

Enzymology of Constituent Modules and Domains

Chromophore Biogenesis and Ligation

A defining feature of pseudobactins (also known as pyoverdines) is their yellow-green, fluorescent chromophore, which is a quinoline (B57606) derivative. nih.govdokumen.pub This moiety is crucial for the siderophore's function in iron chelation. nih.gov

The biosynthesis of quinoline derivatives in microorganisms often originates from metabolites of the tryptophan degradation pathway, such as 3-hydroxyanthranilic acid. researchgate.net In the case of pyoverdine chromophores, the synthesis is more complex. While the precise pathway for this compound is not explicitly detailed, research on other pyoverdines indicates that the chromophore is derived from the condensation and cyclization of precursor molecules assembled by dedicated enzymes encoded within the BGC. researchgate.netasm.org The general structure is a dihydroxyquinoline, which imparts the characteristic color and fluorescence. dokumen.pubasm.orgresearchgate.net

Initially, the structure of this compound was proposed to have its quinoline chromophore attached via an ester bond to a serine residue within the peptide chain. nih.gov However, subsequent research on pyoverdines has challenged this, suggesting that the typical linkage is an amide bond between the chromophore's carboxyl group and the N-terminus of the peptide chain. researchgate.netscilit.com This bond formation is an integral part of the NRPS-mediated synthesis. In many pyoverdine pathways, a specific NRPS module (like PvdL in P. aeruginosa) is responsible for incorporating the precursors that form the chromophore, which is then ligated to the peptide chain assembled by other NRPS enzymes (like PvdI, PvdJ, and PvdD). researchgate.net This integrated process ensures the correct and efficient assembly of the final, functional siderophore.

Pathway to the Quinoline Derivative

Post-Synthetic Modifications and Maturation

The maturation of the nascent peptide chain into the functional siderophore involves precise enzymatic tailoring. This includes the derivatization of specific amino acid side chains to create the iron-chelating moieties and the establishment of the correct stereochemistry of its constituent amino acids. These modifications are catalyzed by specialized enzymes, some of which are integrated into the NRPS machinery as dedicated domains, while others act on the assembled peptide after its release. mdpi.comresearchgate.net

The ability of this compound to chelate ferric iron with high affinity is due to three specific bidentate functional groups: an α-hydroxy acid, a hydroxamate, and an o-dihydroxy aromatic group. The formation of these groups involves targeted enzymatic reactions on the side chains of specific amino acids incorporated into the peptide.

Formation of β-hydroxyaspartic acid: The peptide contains a threo-β-hydroxyaspartic acid residue, which provides an α-hydroxy acid group for iron coordination. This modification is introduced by a hydroxylase enzyme that acts on an aspartic acid residue during the biosynthetic process.

Formation of N-delta-acetyl-N-delta-hydroxyornithine: A key iron-binding site is the hydroxamate group derived from a modified ornithine residue. This involves a two-step enzymatic process. First, an L-ornithine N(5)-oxygenase, a flavoprotein monooxygenase, catalyzes the hydroxylation of the delta-nitrogen of ornithine to form N-delta-hydroxyornithine. uni-marburg.dedntb.gov.ua Subsequently, an acetyltransferase enzyme, such as a hydroxyornithine transformylase, catalyzes the acetylation of the newly installed hydroxyl group, yielding the final N-delta-acetyl-N-delta-hydroxyornithine residue. dntb.gov.ua

Chromophore Maturation: The o-dihydroxy aromatic group is part of the fluorescent quinoline-based chromophore. The biosynthesis of pyoverdine chromophores, in general, involves the cyclization and oxidation of precursor molecules. researchgate.net In related pyoverdines, dedicated enzymes such as transaminases and hydrolases are known to modify precursor-bound amino acids (like glutamic acid) in the periplasm to generate final side-chain structures like succinamide (B89737) or α-ketoglutaric acid. researchgate.net A similar enzymatic maturation process is responsible for the final structure of the this compound chromophore and its attached malamide group.

Table 1: Enzymatic Functional Group Modifications in this compound Biosynthesis

| Precursor Residue | Enzymatic Modification | Resulting Functional Group | Role in Siderophore |

|---|---|---|---|

| Aspartic Acid | Hydroxylation | threo-β-hydroxyaspartic acid | Iron chelation (α-hydroxy acid) |

| Ornithine | N-hydroxylation followed by N-acetylation | N-delta-acetyl-N-delta-hydroxyornithine | Iron chelation (hydroxamate) |

| Chromophore Precursor | Cyclization, Oxidation, and other modifications | Quinoline derivative with malamide | Iron chelation (o-dihydroxy aromatic) and fluorescence |

Non-ribosomal peptides are renowned for containing non-proteinogenic amino acids, including D-isomers, which render them resistant to degradation by common proteases. mdpi.comescholarship.org The stereochemistry of each amino acid in this compound is determined during its assembly by the NRPS machinery.

The NRPS architecture is modular, with each module responsible for incorporating a single amino acid. uzh.ch While adenylation (A) domains select the specific amino acid, and condensation (C) domains form the peptide bonds, specialized epimerization (E) domains are responsible for altering the stereochemistry of the incorporated amino acid. ebi.ac.uknih.gov An E-domain, which is homologous to a C-domain, acts on the most recently added amino acid, converting it from the L-configuration to the D-configuration before the next peptide bond is formed. mdpi.comebi.ac.uk The initial structural characterization of this compound noted its resistance to non-specific enzymes, leading to the hypothesis that it contained D-amino acids. researchgate.net Later analysis of other pseudobactins and related non-ribosomal peptides has confirmed the central role of E-domains in establishing the final D-amino acid content. mdpi.comescholarship.org The precise sequence of L- and D-amino acids is thus a direct result of the specific domain architecture of the this compound synthetase enzymes.

Table 2: Amino Acid Composition and Stereochemical Control in this compound

| Amino Acid Residue | Likely Configuration | Biosynthetic Control Mechanism |

|---|---|---|

| Alanine (Ala) | L- or D- | Determined by the presence or absence of an Epimerization (E) domain in its corresponding NRPS module. |

| Glycine (Gly) | Achiral | N/A |

| Serine (Ser) | L- or D- | Determined by the presence or absence of an E-domain in its corresponding NRPS module. escholarship.org |

| threo-β-hydroxy-Aspartic acid | L- or D- | Stereochemistry of the aspartate precursor is determined by an E-domain before or after hydroxylation. |

| Threonine (Thr) | L- or D- | Determined by the presence or absence of an E-domain in its corresponding NRPS module. |

| N-delta-acetyl-N-delta-hydroxy-Ornithine | L- or D- | Stereochemistry of the ornithine precursor is determined by an E-domain before modification. escholarship.org |

Compound Index

Genetic and Transcriptional Regulation of Pseudobactin 7sr1 Production

Iron-Responsive Regulatory Systems

The primary cue for the initiation of pseudobactin (B1679817) 7SR1 synthesis is iron deficiency. google.com This environmental signal is transduced through a global regulatory system that senses intracellular iron concentrations and modulates the expression of a wide array of genes, including those responsible for siderophore biosynthesis.

Role of Ferric Uptake Regulator (Fur) Protein

At the heart of iron-dependent regulation is the Ferric Uptake Regulator (Fur) protein. nih.gov Fur functions as a classical transcriptional repressor that directly senses the intracellular iron status. google.comnih.gov In the presence of sufficient iron, which acts as a cofactor, the Fur protein binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of iron-regulated genes. google.comresearchgate.net This binding physically obstructs the binding of RNA polymerase, thereby repressing the transcription of the downstream genes, including those in the pseudobactin 7SR1 biosynthetic cluster.

Conversely, under conditions of iron starvation, the intracellular iron concentration drops, leading to the dissociation of iron from the Fur protein. google.com This conformational change renders Fur incapable of binding to the Fur box, lifting the repression and allowing for the transcription of the siderophore biosynthesis genes to proceed. google.com This mechanism ensures a rapid and efficient response to fluctuating iron availability, a critical factor for bacterial survival and competitiveness in various ecological niches. The Fur protein in Pseudomonas species is a 134-amino acid protein that acts as a repressor for the iron transport operon. uniprot.org

Identification and Characterization of Iron-Regulated Promoters

The genes involved in the biosynthesis of pyoverdines, the class of siderophores to which this compound belongs, are organized in operons under the control of iron-regulated promoters. researchgate.net These promoters contain the conserved Fur box sequence, the recognition site for the Fur repressor. google.comresearchgate.net The identification and characterization of these promoters are crucial for understanding the precise mechanism of transcriptional control.

Studies on other fluorescent pseudomonads have revealed that the promoter regions of pyoverdine synthesis genes (pvd genes) are activated under low-iron conditions. researchgate.net For instance, transcriptional fusions using reporter genes like inaZ have demonstrated that the activity of pvd promoters is inversely related to the concentration of available iron. researchgate.net While specific promoter sequences for this compound have not been explicitly detailed in the provided search results, the general principles of iron regulation via Fur-binding promoters are well-established for pyoverdine systems in closely related Pseudomonas species. researchgate.netdntb.gov.ua

Siderophore-Specific Regulatory Genes

Beyond the global control exerted by Fur, the regulation of this compound production also involves a layer of specificity conferred by dedicated regulatory genes. These genes fine-tune the expression of the biosynthetic and transport machinery required for this particular siderophore.

Analysis of Transcriptional Activators (e.g., pfrA, PupI)

In addition to the derepression by Fur, positive regulation by transcriptional activators is a common feature in pyoverdine biosynthesis. In Pseudomonas putida, the pfrA gene has been identified as a transcriptional activator involved in iron regulation of siderophore biosynthesis and transport. acs.org While a direct homologue in the context of this compound is not explicitly mentioned, the presence of such activators in the regulatory cascade is highly probable.

Another key component in the regulation of pyoverdine systems is the PupI protein, which is involved in the cell-to-cell signaling mechanism known as quorum sensing. researchgate.net Quorum sensing allows bacterial populations to coordinate gene expression in a cell-density-dependent manner. In some pseudomonads, the synthesis of N-acyl homoserine lactones, the signaling molecules in quorum sensing, activates siderophore synthesis. researchgate.net This suggests a potential link between population density and the decision to produce this compound, although direct evidence for the role of PupI in Pseudomonas 7SR1 is not available in the provided results.

Modulatory Proteins (e.g., PupR) and Their Interaction with Regulatory Pathways

The regulatory network is further refined by modulatory proteins that can influence the activity of transcriptional activators. The PupR protein, a cytoplasmic domain of a Pseudomonas sigma regulator, is an example of such a modulator. medkoo.com Structural and biochemical analyses of PupR have provided insights into its mechanistic implications, including its unique structural features and dimerization, which are likely important for its regulatory function. medkoo.com While the direct interaction of PupR with the this compound pathway has not been demonstrated, its role in other Pseudomonas siderophore systems points to the complexity of the regulatory inputs that govern siderophore production.

Environmental and Nutritional Influences on Expression

Nutrient availability, in general, can influence the expression of genes related to microbial interactions and growth suppression. researchgate.net For instance, the composition of the culture medium, beyond its iron content, can affect the production of siderophores. nih.gov Temperature is another environmental factor that has been shown to influence the iron metabolism and biosynthesis of iron transport compounds in fluorescent pseudomonads. dntb.gov.ua

Impact of Nutrient Availability Beyond Iron

While iron is the most critical element governing the expression of pseudobactin biosynthetic genes, the availability of other key nutrients, particularly carbon and nitrogen, also significantly influences the level of siderophore production. The synthesis of the complex peptide and chromophore structure of this compound requires substantial metabolic energy and precursor molecules derived from central metabolism. Therefore, the bacterium must sense the availability of these resources to balance the energetic costs of siderophore synthesis with other essential cellular functions.

Research on closely related fluorescent Pseudomonas species has demonstrated that the type and concentration of carbon and nitrogen sources can modulate pyoverdine (the class of siderophores to which pseudobactin belongs) yields. For instance, studies on Pseudomonas putida have shown that glycerol (B35011) is a highly effective carbon source for maximizing siderophore production. scirp.org Similarly, the choice of nitrogen source is also critical. Organic nitrogen sources, such as peptone or yeast extract, have been found to support higher levels of siderophore synthesis compared to inorganic sources like ammonium (B1175870) salts. scirp.orgmdpi.com This is likely because complex nitrogen sources can be more readily assimilated into the amino acid building blocks required for the peptide chain of the siderophore.

In one study on Pseudomonas sp. QCS59, a combination of fructose (B13574) as the carbon source and peptone as the nitrogen source was found to be optimal for the production of its pyoverdine-type siderophore. mdpi.com Conversely, some studies have noted that the nature of the organic carbon source did not have a direct influence on the biosynthesis of fluorescent pigments in Pseudomonas fluorescens, suggesting that the specific regulatory links between central metabolism and siderophore synthesis can vary between different species and strains. researchgate.net The regulation is intricate; for example, in P. putida, siderophore production was observed to increase with glycerol concentration up to a certain point (1.5% v/v), after which higher concentrations led to a decrease in production. scirp.orgscirp.org This indicates the presence of a finely tuned regulatory system that prevents excessive investment in siderophore synthesis even when carbon is abundant.

| Nutrient Source | Organism Studied | Effect on Siderophore Production | Reference |

|---|---|---|---|

| Glycerol (Carbon) | Pseudomonas putida | Optimal for high-yield production | scirp.org |

| Fructose (Carbon) | Pseudomonas sp. QCS59 | Optimal for production | mdpi.com |

| Yeast Extract (Nitrogen) | Pseudomonas putida | Optimal for high-yield production | scirp.org |

| Peptone (Nitrogen) | Pseudomonas sp. QCS59 | Optimal for production | mdpi.com |

Quorum Sensing and Cell Density Effects on Siderophore Synthesis

Quorum sensing (QS) is a system of intercellular communication that allows bacteria to monitor their population density and collectively alter gene expression. microbialcell.com This process relies on the production, release, and detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, including Pseudomonas species, N-acyl-homoserine lactones (AHLs) are the primary autoinducers. asm.org The production of public goods, such as siderophores, which benefit the entire community, is often regulated by quorum sensing to ensure that these metabolically costly molecules are only produced when the cell density is high enough for them to be effective. pnas.org

The regulation of pyoverdine production in Pseudomonas aeruginosa is a well-studied example of this phenomenon. This organism utilizes two primary QS systems, LasI/LasR and RhlI/RhlR, which produce the AHLs N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL), respectively. asm.org Studies have shown that mutations in the lasR and lasI genes lead to a significant (approximately twofold) reduction in pyoverdine production, demonstrating that the Las system positively regulates its synthesis. oup.com This indicates that while cell density is not an absolute requirement for pyoverdine expression, it enhances its production. oup.com The integration of iron limitation signals and QS signals allows the bacteria to fine-tune the production of virulence factors and siderophores. nih.gov

Furthermore, pyoverdine itself can act as a signaling molecule, creating a positive feedback loop. pnas.org At high cell densities, the increased concentration of pyoverdine can induce the expression of genes involved in its own synthesis, as well as other virulence factors. pnas.org This auto-regulation ensures a rapid and coordinated response once a critical population density and level of iron starvation are reached. An enzyme named PvdQ has been identified as a key link between the QS network and pyoverdine biosynthesis in P. aeruginosa. microbialcell.com PvdQ is involved in the maturation of the pyoverdine precursor and its production is induced under iron-limiting conditions, highlighting the convergence of these two regulatory pathways. microbialcell.com In Pseudomonas fluorescens, a LasI/LasR-type QS system, designated MupI/MupR, has also been shown to regulate the production of secondary metabolites, including siderophores. nih.gov

Given the high degree of conservation of pyoverdine biosynthesis and regulatory systems among fluorescent pseudomonads, it is highly probable that the production of this compound is similarly influenced by a quorum-sensing system that integrates cell density information with the primary iron-starvation signal.

| Regulatory Component | Function/Role | Effect on Pyoverdine/Siderophore Synthesis | Organism Studied | Reference |

|---|---|---|---|---|

| LasI/LasR System | Quorum sensing system producing/responding to 3-oxo-C12-HSL | Positive regulation; mutants show reduced production | Pseudomonas aeruginosa | oup.com |

| RhlI/RhlR System | Quorum sensing system producing/responding to C4-HSL | Contributes to regulation | Pseudomonas aeruginosa | asm.org |

| Pyoverdine | Siderophore and signaling molecule | Positive auto-regulation of its own synthesis at high cell density | Pseudomonas aeruginosa | pnas.org |

| PvdQ | Enzyme linking QS and pyoverdine biosynthesis | Required for pyoverdine production | Pseudomonas aeruginosa | microbialcell.com |

| MupI/MupR System | LasI/LasR-type quorum sensing system | Regulates secondary metabolite production, including siderophores | Pseudomonas fluorescens 2P24 | nih.gov |

Biological Roles and Inter Species Interactions Mediated by Pseudobactin 7sr1

Microbial Iron Acquisition Strategies

The primary biological role of Pseudobactin (B1679817) 7SR1 is to secure iron for its producing organism, Pseudomonas 7SR1. This is accomplished through a sophisticated strategy involving potent chelation chemistry and the subsequent mobilization of environmental iron.

The remarkable iron-binding capability of Pseudobactin 7SR1 stems from its specific molecular structure. The molecule functions as a hexadentate ligand, coordinating a single ferric ion through three bidentate chelating groups. This process, known as chelation, involves the formation of multiple bonds between the ligand and the central metal ion, resulting in a highly stable, ring-like structure called a chelate. nih.govebsco.com

The three distinct functional groups in this compound that participate in the complexation of Fe³⁺ are:

An alpha-hydroxy acid group derived from a threo-β-hydroxyaspartic acid residue within its peptide chain. nih.govnih.gov

An omicron-dihydroxy aromatic group located on its fluorescent quinoline (B57606) derivative chromophore. nih.govnih.gov

A hydroxamate group derived from an Nδ-acetyl-Nδ-hydroxyornithine residue. nih.govnih.gov

These three groups work in concert to bind ferric iron with an exceptionally high affinity, a defining characteristic of siderophores that allows them to effectively compete for iron. nih.govdokumen.pubresearchgate.net The formation of the ferric-pseudobactin 7SR1 complex also quenches the natural fluorescence of the siderophore. dokumen.pub

In most aerobic, neutral-pH environments, iron exists predominantly as insoluble ferric hydroxides, rendering it inaccessible to microorganisms. annualreviews.orgebsco.com Pseudomonas 7SR1 overcomes this limitation by secreting extracellular this compound into the rhizosphere, the area surrounding plant roots. nih.govannualreviews.org

Once in the environment, the siderophore binds and chelates the insoluble Fe³⁺, transforming it into a soluble ferric-pseudobactin 7SR1 complex. annualreviews.orgresearchgate.net This solubilization is the critical first step in mobilizing environmental iron. The now-soluble iron complex can diffuse through the aqueous environment to the bacterial cell surface, where it is recognized and transported into the cell by a specific outer membrane receptor protein. This entire process allows the bacterium to effectively sequester and utilize iron that would otherwise be unavailable, supporting its growth and metabolism. researchgate.netdokumen.pub

Chelation Chemistry and Ferric Ion Complexation

This compound in Plant-Microbe Dynamics

The rhizosphere, the narrow zone of soil directly influenced by plant roots, is a complex and competitive environment. Microbial inhabitants vie for limited resources, and iron is a frequent bottleneck for growth. oup.com Siderophores, high-affinity iron-chelating compounds secreted by microorganisms, are therefore critical mediators of microbial interactions and play a pivotal role in shaping the dynamics between plants and their associated microbes. oup.comnih.gov this compound, a pyoverdine-type siderophore produced by the plant-deleterious bacterium Pseudomonas 7SR1, is a key molecule in these interactions, influencing plant health by mediating the producing organism's pathogenicity, engaging in competitive exclusion of beneficial bacteria, and shaping the broader microbial community. nih.govacs.org

Role in Plant-Deleterious Pseudomonas Pathogenicity

This compound is produced by Pseudomonas 7SR1, a fluorescent pseudomonad identified as being harmful to sugar beets. nih.govapsnet.org This bacterium is considered a deleterious rhizobacterium (DRB), a group of root-colonizing bacteria that can cause significant reductions in plant growth and crop yield without being classified as major pathogens. apsnet.org Strains like 7SR1 have been shown to cause symptoms such as root browning, physical distortions, and severe stunting of seedlings. apsnet.org

Mechanisms of Cellular Uptake and Iron Release

Outer Membrane Receptor-Mediated Transport

The initial and arguably most critical step in the uptake of ferric-pseudobactin 7SR1 is its recognition and transport across the outer membrane. This is mediated by specific receptor proteins that can distinguish the ferric-pseudobactin 7SR1 complex from other molecules.

The transport of ferric siderophores across the outer membrane of Gram-negative bacteria is an energy-dependent process that relies on the TonB-ExbB-ExbD energy-transducing system located in the inner membrane. nih.gov The outer membrane receptors responsible for binding and transporting these iron-laden siderophores are known as TonB-dependent transporters (TBDTs). nih.gov While the specific outer membrane receptor for Pseudobactin (B1679817) 7SR1 has not been definitively characterized and named in the available literature, it is understood that a dedicated receptor must exist. Research on other pseudobactins, such as pseudobactin B10, has identified an 85,000-dalton outer membrane polypeptide as the putative receptor responsible for its transport. annualreviews.org It is highly probable that a structurally and functionally analogous TonB-dependent receptor is responsible for the specific recognition and uptake of ferric-pseudobactin 7SR1. annualreviews.orgebi.ac.uk The specificity of these receptors is crucial, as it allows the bacterium to selectively uptake its own siderophore, providing a competitive advantage in iron-scarce environments. researchgate.net

| Characteristic | Description | Supporting Evidence/Analogy |

|---|---|---|

| Receptor Type | TonB-dependent transporter (TBDT) | General mechanism for ferric siderophore uptake in Gram-negative bacteria. nih.gov |

| Function | Binds to ferric-pseudobactin 7SR1 and transports it across the outer membrane. | Analogous function of other characterized ferric-pseudobactin receptors. annualreviews.org |

| Energy Dependence | Requires the TonB-ExbB-ExbD complex for energy transduction from the inner membrane. | Hallmark of all TonB-dependent transport processes. nih.gov |

| Specificity | Likely exhibits high specificity for Pseudobactin 7SR1. | Observed specificity in other siderophore-receptor systems to prevent uptake by competing microbes. researchgate.net |

Once the ferric-pseudobactin 7SR1 complex traverses the outer membrane, it enters the periplasmic space. Here, periplasmic binding proteins (PBPs) are thought to play a crucial role in shuttling the complex towards the inner membrane transporters. annualreviews.orgias.ac.in These proteins exhibit high affinity for their specific ligands, in this case, the ferric-pseudobactin 7SR1 complex. ias.ac.in In other siderophore transport systems, such as the one for pyoverdine in Pseudomonas aeruginosa, an ABC transporter system with two distinct periplasmic binding proteins has been identified. nih.gov It is plausible that a similar system, involving one or more dedicated PBPs, is responsible for binding ferric-pseudobactin 7SR1 in the periplasm and delivering it to the subsequent transport machinery in the inner membrane. ias.ac.innih.gov

Identification and Specificity of Ferric this compound Receptors (e.g., TonB-dependent transporters)

Signal Transduction Pathways Associated with Siderophore Uptake

The uptake of siderophores is often coupled with intricate signal transduction pathways that regulate the expression of genes involved in iron acquisition. This ensures that the bacterium only produces the necessary transport machinery when the specific siderophore is present in the environment.

In several Pseudomonas species, the outer membrane receptors for ferric siderophores also function as signal receptors. nih.gov The binding of the ferric-siderophore complex to the external face of the receptor can trigger a conformational change that is propagated across the outer membrane, initiating a signaling cascade. nih.gov For instance, the receptor PupB in Pseudomonas putida, which is involved in the uptake of pseudobactin BN7 and BN8, also plays a crucial role in initiating a signal transduction pathway that upregulates its own expression. nih.gov It is therefore likely that the ferric-pseudobactin 7SR1 receptor is not only a transporter but also a sensor that informs the cell of the presence of its cognate siderophore.

The signal initiated at the outer membrane receptor is transmitted into the cytoplasm, often through a series of regulatory proteins. These signaling cascades typically involve anti-sigma factors and extracytoplasmic function (ECF) sigma factors. medkoo.com In the well-studied pyoverdine system in P. aeruginosa, the binding of ferripyoverdine to its receptor FpvA leads to a signal being transmitted to the anti-sigma factor FpvR in the inner membrane, which in turn releases the ECF sigma factor PvdS to activate the transcription of pyoverdine synthesis genes. While the specific components of the signaling cascade for this compound have not been elucidated, it is expected to follow a similar model of cell-surface signaling to regulate the expression of its uptake system.

| Component | Putative Role | Analogous System |

|---|---|---|

| Ferric-Pseudobactin 7SR1 Receptor | Binds ligand and initiates signal transduction. | PupB in P. putida. nih.gov |

| Anti-sigma Factor | Transmits signal across the inner membrane and sequesters the sigma factor. | FpvR in P. aeruginosa. |

| ECF Sigma Factor | Released upon signaling to activate transcription of uptake genes. | PvdS in P. aeruginosa. |

Receptor Involvement in Signal Initiation Across the Bacterial Envelope

Intracellular Iron Release Mechanisms

After transport across the inner membrane into the cytoplasm, the iron must be released from the this compound chelate to be utilized by the cell. Siderophores have a much lower affinity for ferrous iron (Fe²⁺) than for ferric iron (Fe³⁺). annualreviews.org Therefore, a common mechanism for iron release is the reduction of Fe³⁺ to Fe²⁺ within the cytoplasm. annualreviews.org This reduction is catalyzed by intracellular reductases. Once reduced, the iron is released from the siderophore, which can then be either degraded or potentially recycled. An alternative mechanism observed for some siderophores is the enzymatic hydrolysis of the siderophore backbone, which destroys the chelating ability and releases the iron. researchgate.net The specific mechanism of iron release from this compound, whether through reduction or hydrolysis, has yet to be experimentally determined.

Reductive Dissociation of Ferric-Siderophore Complex

The primary mechanism for iron release from pyoverdine-type siderophores, such as pseudobactins, within Pseudomonas is believed to be through the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov Siderophores have a much lower binding affinity for Fe²⁺, leading to the spontaneous dissociation of the iron from the chelating ligand. nih.gov This process is thought to occur in the periplasm. nih.gov

In Pseudomonas aeruginosa, a multi-protein complex is implicated in this process for its native pyoverdine. nih.gov This machinery includes the inner membrane protein FpvG, which is proposed to function as a reductase, and FpvC, a periplasmic protein that likely acts as an Fe²⁺ chelator, capturing the iron as it is released from the siderophore. nih.gov This reductive release mechanism is considered advantageous as it is non-destructive, allowing the apo-siderophore (the iron-free siderophore) to be recycled and secreted back out of the cell to chelate more iron. nih.gov

Table 1: Key Proteins Implicated in Ferric-Pyoverdine Iron Release in Pseudomonas aeruginosa

| Protein | Localization | Proposed Function |

| FpvG | Inner Membrane | Putative iron reductase |

| FpvH | Inner Membrane | Function in iron acquisition, precise role unclear |

| FpvC | Periplasm | Ferrous iron (Fe²⁺) binding protein |

| FpvF | Periplasm | Periplasmic pyoverdine-binding protein |

Note: This data is based on studies of pyoverdine in Pseudomonas aeruginosa and is presented as a model, as specific data for this compound is not available.

Enzymatic Breakdown of the Siderophore Ligand

While enzymatic degradation is a known mechanism for iron release from certain siderophores, such as the hydrolysis of the enterobactin (B1671361) backbone by the Fes esterase in Escherichia coli, this is not considered the primary mechanism for pyoverdins like the pseudobactins in Pseudomonas. asm.org The chemical structure of pseudobactins, which can include unusual linkages and D-amino acids, may confer resistance to hydrolysis by general proteases. researchgate.net

Some studies suggest that certain siderophores can be hydrolyzed, but the prevailing evidence for pyoverdines points towards a reductive release that preserves the siderophore's structure. scispace.commdpi.com This allows for the energetically favorable recycling of the siderophore molecule.

Integration of Released Iron into Cellular Metabolism

Once released from this compound as Fe²⁺, the iron must be transported from the periplasm into the cytoplasm. This is accomplished by an ABC transporter system, which moves the ferrous iron across the inner membrane. researchgate.net Inside the cytoplasm, the iron is incorporated into various metabolic pathways and essential iron-containing proteins.

The intracellular iron is utilized for the synthesis of:

Heme groups: Essential for cytochromes involved in cellular respiration. frontiersin.org

Iron-sulfur clusters: Critical components of numerous enzymes in metabolic pathways such as the Krebs cycle and amino acid biosynthesis.

Other iron-containing enzymes: Including catalases and peroxidases that protect the cell from oxidative stress.

The cell maintains strict control over intracellular iron levels to prevent toxicity from iron-induced oxidative stress. Unused iron is typically stored in proteins like bacterioferritin. mdpi.com The regulation of iron homeostasis is managed by the Ferric Uptake Regulator (Fur) protein, which, in its iron-bound form, represses the expression of genes involved in siderophore biosynthesis and uptake. pnas.org

Table 2: Cellular Fate of Iron Released from Siderophores in Pseudomonas

| Process | Key Components/Pathways | Function |

| Cytoplasmic Transport | ABC Transporters | Transport of Fe²⁺ from the periplasm to the cytoplasm. |

| Metabolic Integration | Heme biosynthesis, Iron-sulfur cluster assembly | Incorporation into essential enzymes and proteins for cellular processes. |

| Storage | Bacterioferritin | Sequestration of excess iron to prevent toxicity. |

| Regulation | Fur (Ferric Uptake Regulator) protein | Repression of iron acquisition genes when intracellular iron is sufficient. |

Note: This table represents the general pathways for iron integration in Pseudomonas, as specific details for iron released from this compound are not available.

Ecological and Environmental Significance of Pseudobactin 7sr1

Role in Biogeochemical Cycling of Iron

The biogeochemical cycling of iron is a fundamental process that influences ocean productivity, carbon storage, and the fate of nutrients and contaminants. nih.gov Iron exists in two primary redox states: the more soluble ferrous form (Fe(II)) and the poorly soluble ferric form (Fe(III)). frontiersin.org In oxic, non-acidic environments, Fe(III) precipitates as insoluble hydroxides, making it largely inaccessible to organisms. eolss.net

Microorganisms are key drivers of the iron cycle, employing various strategies to acquire this essential element. geomar.de Siderophores like Pseudobactin (B1679817) 7SR1 are a crucial component of this microbial strategy. By producing and releasing Pseudobactin 7SR1, Pseudomonas 7SR1 solubilizes and captures Fe(III) from the environment. nih.gov This action directly intervenes in the iron cycle, converting solid-phase, unavailable iron into a soluble, biologically accessible form. The ferric-pseudobactin 7SR1 complex can then be taken up by the producing bacterium, and potentially other microorganisms possessing the specific outer membrane receptors. researchgate.net This microbial sequestration of iron influences the local distribution and speciation of iron, impacting both biotic and abiotic redox reactions in its vicinity. nih.govfrontiersin.org

The chemical structure of this compound, which includes an α-hydroxy acid group, an o-dihydroxy aromatic group, and a hydroxamate group, provides the three bidentate iron(III)-chelating sites that enable its high affinity for iron. nih.gov This efficient chelation mechanism makes it a significant agent in the microbial mediation of iron's biogeochemical fate in its immediate environment.

Contribution to Microbial Fitness and Survival in Iron-Limited Environments

In many terrestrial and aquatic environments, the low solubility of iron creates a significant constraint on microbial growth. researchgate.net The ability to acquire iron is therefore a critical determinant of microbial fitness and competitiveness. researchgate.net Fluorescent pseudomonads have developed an effective iron uptake strategy based on the production of siderophores, such as this compound, and their corresponding membrane receptors. researchgate.net

The production of this compound provides Pseudomonas 7SR1 with a distinct competitive advantage in iron-limited niches like the rhizosphere. researchgate.net By sequestering the limited available iron, the bacterium can inhibit the growth of other microorganisms, including other bacteria and fungi, that are less efficient at iron acquisition or cannot utilize the ferric-pseudobactin 7SR1 complex. researchgate.netcore.ac.uk This siderophore-mediated competition is a widespread phenomenon in microbial communities. researchgate.net

Research has demonstrated that the ability of a given pseudomonad to thrive in the presence of another depends on its capacity to utilize the other's siderophores. researchgate.net Strains that can utilize a competitor's siderophore are not inhibited, whereas those that cannot are suppressed. researchgate.net This specificity is often linked to the presence of specific outer membrane receptor proteins for the ferric siderophore complex. researchgate.net Therefore, the production of this compound is a key trait that enhances the ecological competence and survival of Pseudomonas 7SR1, allowing it to effectively colonize environments and outcompete other microbes for the essential nutrient, iron. researchgate.net

Impact on Soil Microbiome Structure and Function

The soil microbiome is a complex community of bacteria, fungi, and other microorganisms that profoundly influences soil texture, nutrient cycling, and plant health. frontiersin.org The structure and function of this community are shaped by intricate interactions, including competition for resources. asm.org By producing this compound, Pseudomonas 7SR1 actively engages in iron competition, which can significantly alter the composition and dynamics of the soil microbiome. researchgate.net

The release of this high-affinity siderophore can create a localized environment where iron becomes the limiting resource for other microbes. researchgate.netcore.ac.uk This can lead to the suppression of populations of other rhizobacteria and fungi that lack efficient iron uptake systems or the specific receptors for ferric-pseudobactin 7SR1. researchgate.netapsnet.org This antagonism has been observed between different Pseudomonas strains, where plant-deleterious strains like 7SR1 can inhibit the growth of plant growth-promoting rhizobacteria (PGPR) if the latter cannot utilize this compound. researchgate.netcore.ac.uk

Implications for Plant Health in Specific Agricultural Systems (e.g., sugar beet)

Pseudomonas 7SR1, the producer of this compound, was isolated from sugar beet (Beta vulgaris) and is classified as a deleterious rhizobacterium (DRB), meaning it has a harmful effect on plant growth. nih.govapsnet.org The production of this compound is implicated in the negative impact of this bacterium on sugar beet seedlings. apsnet.org

The primary mechanism of harm is linked to the intense competition for iron in the rhizosphere. researchgate.net While some Pseudomonas strains are known to promote plant growth by producing siderophores that outcompete pathogens for iron, the siderophores produced by DRB can have the opposite effect. researchgate.netapsnet.org By effectively sequestering iron, Pseudomonas 7SR1 can deprive not only pathogenic fungi but also beneficial microbes and the plant itself of this vital nutrient. apsnet.org

Inoculation of sugar beet seeds with DRB such as Pseudomonas 7SR1 has been shown to cause reduced seed germination, root distortions, reduced root elongation, and significantly decreased plant growth. apsnet.org This is particularly relevant in agricultural soils where iron availability may be limited. The ability of Pseudomonas 7SR1 to thrive and produce this compound can contribute to a soil environment that is suppressive to healthy plant development, leading to reduced crop yields. apsnet.org Conversely, the application of plant growth-promoting rhizobacteria (PGPR) that can successfully compete with DRB is a strategy for mitigating these negative effects and enhancing sugar beet growth. apsnet.org

Advanced Methodologies for Research and Analysis of Pseudobactin 7sr1

Techniques for Purification and Isolation from Complex Matrices

The isolation of Pseudobactin (B1679817) 7SR1 from iron-deficient bacterial culture supernatants is a multi-step process designed to separate the target molecule from a myriad of other secreted metabolites, salts, and media components. nbu.ac.inawi.de The complexity of these extracts and the typically low yields of siderophores impede straightforward purification. awi.dersc.org

Chromatography is the cornerstone of siderophore purification, employing a sequence of methods that exploit differences in polarity, charge, and size. mpg.de A common initial step involves passing the acidified culture supernatant through a solid-phase extraction column, such as Amberlite XAD resins, which adsorb the siderophore and allow for its concentration and separation from more polar contaminants. nbu.ac.in

Following this initial capture, a combination of ion-exchange and reverse-phase chromatography is typically employed. Anion exchange chromatography, using resins like AG1-X2, can effectively separate negatively charged siderophores. nih.gov The purification of pyoverdines often involves chromatography on CM-Sephadex, followed by elution with a pyridine-acetic acid buffer. asm.org For high-resolution separation and final polishing, High-Performance Liquid Chromatography (HPLC) is indispensable. escholarship.org Reverse-phase HPLC (RP-HPLC) on columns such as C18 or C8 separates molecules based on hydrophobicity and is highly effective at resolving different pyoverdine variants. nbu.ac.innih.gov

A more recent and highly selective technique is Titanium Dioxide (TiO₂) Affinity Chromatography. This method leverages the high affinity of TiO₂ for hydroxamate and catecholate functional groups, which are present in Pseudobactin 7SR1. nih.govacs.org TiO₂ nanoparticle solid-phase extraction (TiO₂ NP SPE) has demonstrated high binding capacity and selectivity for siderophores, efficiently purifying them from complex bacterial culture supernatants with high recovery rates. awi.dersc.orgacs.org

Table 1: Chromatographic Techniques for this compound Purification

| Technique | Stationary Phase | Separation Principle | Purpose in Workflow |

| Adsorption Chromatography | Amberlite XAD-2, XAD-16 | Adsorption based on polarity | Initial capture and concentration from culture supernatant. nbu.ac.in |

| Ion Exchange Chromatography | AG1-X2, CM-Sephadex | Electrostatic interactions based on net charge. nih.govasm.org | Separation of charged molecules from neutral contaminants. nih.gov |

| Size-Exclusion Chromatography | Sephadex G-25, LH-20 | Separation based on molecular size. nbu.ac.injmb.or.kr | Desalting and separation from small molecules or large proteins. nbu.ac.in |

| Reverse-Phase HPLC (RP-HPLC) | C18, C8 silica | Partitioning based on hydrophobicity. nbu.ac.innih.gov | High-resolution final purification step. escholarship.org |

| Affinity Chromatography | Titanium Dioxide (TiO₂) | Specific binding of catechol and hydroxamate groups. acs.org | Highly selective purification and enrichment from complex matrices. awi.dersc.org |

Electrophoresis is a powerful analytical method for assessing the purity of siderophore preparations and analyzing related macromolecules, such as the outer membrane receptors responsible for their uptake. While not typically used for bulk purification, techniques like paper electrophoresis and gel electrophoresis provide valuable information. scribd.com

Simple flat-bed paper electrophoresis can be used to study intact siderophores and their hydrolysis products. scribd.com For more complex analyses, such as examining the outer membrane proteins induced during iron starvation, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is employed. asm.org This technique separates proteins by molecular weight and can reveal the expression of specific high-molecular-weight receptor proteins required for the uptake of the ferri-pseudobactin complex. asm.org Further characterization can be achieved with techniques like electrophoresis on Cellogel, which separates molecules in a non-denaturing buffer system. asm.org

Chromatographic Separations (e.g., HPLC, Ion Exchange)

Spectroscopic Approaches for Structural Conformation and Interactions

Spectroscopic methods are fundamental to elucidating the structure of this compound and understanding its coordination chemistry with iron.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the complete structural determination of complex natural products like this compound. nih.govnih.gov The original structural elucidation of this compound relied heavily on NMR to determine its cyclic octapeptide sequence and the nature of the linkages to the fluorescent chromophore. nih.gov

Advanced NMR techniques are particularly powerful for studying the interactions between the siderophore (ligand) and a metal ion like Fe(III). numberanalytics.comnih.gov The presence of the paramagnetic Fe(III) ion significantly affects the NMR spectrum, causing shifts and broadening of signals from nuclei near the metal binding sites. numberanalytics.com This paramagnetic effect can be exploited to map the three bidentate iron(III)-chelating groups: the α-hydroxy acid from β-hydroxyaspartic acid, the o-dihydroxy aromatic group of the chromophore, and the hydroxamate group from Nδ-acetyl-Nδ-hydroxyornithine. nih.gov By comparing the NMR spectra of the apo-siderophore and its ferric complex, researchers can precisely identify the atoms involved in metal coordination and deduce the conformation of the complex in solution. researchgate.net

Mass spectrometry (MS) is crucial for determining the precise molecular mass of siderophores and for obtaining structural information through fragmentation analysis. The molecular mass of this compound was determined to be 1166 g/mol . nih.gov

Coupling MS with isotopic labeling provides a powerful strategy for studying the biosynthesis and relative quantification of this compound. nih.gov In this approach, the Pseudomonas 7SR1 bacterium can be grown in a minimal medium supplemented with stable isotopes, such as ¹³C-glucose or ¹⁵N-ammonium salts. silantes.comelifesciences.org The heavy isotopes are incorporated into the structure of this compound during its biosynthesis, creating an isotopically labeled version of the molecule. ckgas.com

This "heavy" labeled this compound can then be distinguished from the "light" (natural isotope abundance) version by MS. nih.gov This allows for several advanced applications:

Flux Analysis: Tracing the path of the isotopes through metabolic pathways to understand the biosynthetic route of the siderophore.

Relative Quantification: Using the isotopically labeled siderophore as an internal standard to accurately measure the concentration of the natural siderophore in different samples without the need for extensive purification. nih.gov The samples are mixed, and the ratio of the peak intensities for the heavy and light versions provides a precise relative concentration. nih.govresearchgate.net

Advanced NMR Spectroscopy for Ligand-Metal Interactions

Immunological Detection and Quantification

While direct immunological studies on this compound are not extensively documented, methods developed for other pyoverdines can be applied for its specific detection and quantification. Immunological techniques offer high specificity, which is essential for distinguishing between the many structurally related pyoverdines produced by different Pseudomonas strains. dntb.gov.ua

The methodology would involve raising polyclonal or monoclonal antibodies against purified this compound or its stable ferri-complex. This has been done for the characterization of ferripyoverdine receptors. dntb.gov.ua Once generated, these antibodies can be used to develop highly sensitive immunoassays, such as an Enzyme-Linked Immunosorbent Assay (ELISA). An ELISA could quantify this compound concentrations in complex environmental or biological samples with minimal sample cleanup, providing a significant advantage over chromatographic methods in terms of speed and throughput. This approach would be invaluable for studying the ecological role and distribution of Pseudomonas 7SR1.

Development of Monoclonal Antibodies for Ferric this compound

The study of siderophores like this compound has been significantly advanced by the development of highly specific immunochemical reagents. A key breakthrough in this area was the creation of monoclonal antibodies (MAbs) specifically targeting the ferric complex of pseudobactin, the iron-bound form of the siderophore. nih.govnih.gov Researchers successfully developed and characterized three unique immunoglobulin G subclass 1 (IgG1) type monoclonal antibodies reactive with ferric pseudobactin produced by Pseudomonas putida B10, a compound structurally similar to this compound. nih.govnih.gov

The generation of these antibodies followed established hybridoma technology protocols. europa.eudianabiotech.com The process involves immunizing an animal, typically a mouse, with the purified ferric pseudobactin antigen. Antibody-producing cells are then harvested and fused with myeloma cells to create immortal hybridoma cell lines, each capable of producing a single, specific type of antibody. dianabiotech.com

Characterization of the resulting antibodies revealed their high specificity. Each of the three developed MAbs was found to be unique based on its specific reactions with ferric pseudobactin. nih.gov Notably, these antibodies did not cross-react with ferric siderophores produced by seven other pseudomonads, demonstrating their high degree of specificity for the target antigen. nih.gov This specificity is a crucial advantage of monoclonal antibodies over polyclonal antibodies, as it allows for precise detection and quantification without interference from structurally similar compounds. pjoes.com This development represented the first report of monoclonal antibodies being successfully raised against siderophores. nih.govnih.gov

Table 1: Characteristics of Monoclonal Antibodies Developed for Ferric Pseudobactin

| Characteristic | Description | Reference |

|---|---|---|

| Antibody Type | Immunoglobulin G (IgG), Subclass 1 | nih.gov |

| Target Antigen | Ferric Pseudobactin (from P. putida B10) | nih.govnih.gov |

| Number of Unique MAbs | 3 | nih.gov |

| Specificity | High; no cross-reactivity with ferric siderophores from seven other tested pseudomonads. | nih.gov |

Immunoassay Development for Environmental Monitoring

The high specificity of monoclonal antibodies against ferric pseudobactin has enabled the development of sensitive immunoassays for environmental monitoring. pjoes.comnih.gov These assays provide a rapid and cost-effective method for detecting and quantifying the presence of specific siderophores in complex environmental samples like soil and water. pjoes.com The primary format used is a competitive immunoassay, often an enzyme-linked immunosorbent assay (ELISA). nih.gov

In a typical competitive ELISA, a known amount of the target antigen (ferric pseudobactin) is coated onto the surface of a microtiter plate. The environmental sample, potentially containing the unknown quantity of the antigen, is mixed with a limited amount of the specific monoclonal antibody and added to the plate. The free antigen from the sample competes with the plate-bound antigen for binding to the antibodies. After an incubation period, the plate is washed, and a secondary antibody conjugated to an enzyme (like horseradish peroxidase) is added, which binds to the primary antibody. A substrate is then added that produces a colored product upon reaction with the enzyme. pjoes.com The intensity of the color is inversely proportional to the concentration of the antigen in the sample; a lower color signal indicates a higher concentration of ferric pseudobactin in the environmental sample.

This immunoassay methodology offers significant advantages for environmental science, providing a powerful tool for screening large numbers of samples quickly. pjoes.commdpi.com The competitive assay developed using the anti-ferric pseudobactin MAbs achieved a remarkable detection limit of 5 x 10⁻¹² moles of ferric pseudobactin, highlighting its extreme sensitivity. nih.govnih.gov

Table 2: Specifications of Competitive Immunoassay for Ferric Pseudobactin

| Parameter | Specification | Reference |

|---|---|---|

| Assay Type | Competitive Immunoassay (ELISA) | nih.gov |

| Key Reagent | Monoclonal Antibody specific for Ferric Pseudobactin | nih.govnih.gov |

| Principle | Competition between free and plate-bound antigen for antibody binding. | pjoes.com |

| Detection Limit | 5 x 10⁻¹² moles | nih.govnih.gov |

| Application | Environmental monitoring of siderophores. | pjoes.comnih.govcreative-diagnostics.com |

Genetic Engineering and Mutagenesis for Pathway Dissection

Understanding the biosynthetic pathway of complex molecules like this compound relies heavily on genetic engineering and mutagenesis techniques. These methods allow researchers to identify the specific genes responsible for siderophore production and to elucidate their functions.

Transposon Mutagenesis for Gene Identification

Transposon mutagenesis is a powerful technique for identifying genes involved in a specific biological process, such as siderophore biosynthesis. bioinnovatise.com This method utilizes transposons, also known as "jumping genes," which are mobile DNA elements that can insert themselves randomly into a host organism's genome. bioinnovatise.complos.org When a transposon inserts into a gene, it typically disrupts that gene's function, creating a mutation. mdpi.com

In the study of pseudobactin synthesis, the Tn5 transposon has been widely used. core.ac.ukresearchgate.net Researchers create a mutant library by introducing a plasmid carrying the Tn5 transposon into a population of the siderophore-producing bacterium, such as Pseudomonas putida. researchgate.net The resulting mutants are then screened for their inability to produce the fluorescent siderophore, a phenotype easily identified by the loss of fluorescence under UV light.

By analyzing the mutants that can no longer produce pseudobactin, researchers can identify the genes that were disrupted by the Tn5 insertion. researchgate.net Sequencing the DNA flanking the inserted transposon reveals the identity of the inactivated gene. plos.org This approach has been instrumental in identifying multiple gene clusters required for the biosynthesis of the pseudobactin siderophore. researchgate.net For example, a study on P. putida WCS358 identified 28 mutants defective in siderophore biosynthesis, which were grouped into six different classes based on their specific functional defects. researchgate.net

Table 3: Example of Tn5 Mutagenesis Screen for Siderophore Biosynthesis Genes in P. putida WCS358

| Parameter | Finding | Reference |

|---|---|---|

| Mutagenesis Tool | Transposon Tn5 | researchgate.net |

| Screening Method | Loss of fluorescence and/or growth inhibition under iron-limiting conditions. | researchgate.net |

| Total Mutants Isolated | 28 | researchgate.net |

| Number of Mutant Classes | 6 | researchgate.net |

| Outcome | Identification of at least five distinct gene clusters essential for siderophore biosynthesis. | researchgate.net |

Targeted Gene Knockouts and Complementation Studies

While transposon mutagenesis is excellent for gene discovery, targeted gene knockouts provide a more precise way to study the function of a specific gene. nih.gov This technique involves creating a deletion or insertion mutation in a predetermined gene of interest using homologous recombination. nih.govnih.gov An engineered DNA construct containing the desired mutation flanked by sequences identical to the target gene's surrounding regions is introduced into the bacterial cell. The cell's natural recombination machinery then exchanges the wild-type gene with the mutated version. nih.gov

To confirm that the observed change in phenotype (e.g., loss of siderophore production) is directly caused by the knockout of that specific gene, a complementation study is performed. nih.gov In this step, a functional copy of the knocked-out gene is reintroduced into the mutant strain, usually on a plasmid vector. annualreviews.org If the reintroduction of the gene restores the original phenotype (i.e., siderophore production is regained), it confirms the gene's function in that pathway.

Complementation analysis has been crucial in mapping the pseudobactin biosynthetic pathway. By mobilizing a genomic library into various mutants, researchers can identify which DNA fragments carry the genes capable of restoring function. researchgate.netannualreviews.org This has revealed that the genes for pseudobactin biosynthesis are organized into several clusters. annualreviews.org

Table 4: Complementation Analysis of Pseudobactin Biosynthesis Genes

| Complementing Cosmid | Number of Mutants Complemented | Sizes of EcoRI Fragments from Insert DNA (kb) | Reference |

|---|---|---|---|

| pJLM1 | 6 | 8.7, 8.1, 5.3 | annualreviews.org |

| pJLM2 | 4 | 17.5, 14.0 | annualreviews.org |

| pJLM3A | 3 | 13.6, 3.3, 3.0, 2.6 | annualreviews.org |

Bioassays for Functional Assessment

Bioassays are essential for evaluating the functional activity of siderophores like this compound. These assays measure the biological effect of the compound, most notably its ability to sequester iron and influence microbial growth.

Iron Competition Assays in Defined Culture Media

The primary function of a siderophore is to scavenge iron from the environment. Iron competition assays are designed to assess this capability by measuring the ability of a siderophore-producing strain to inhibit the growth of other microorganisms by withholding iron. annualreviews.org These assays are typically performed on agar (B569324) plates with a defined, iron-limited culture medium. dokumen.pub

In a classic cross-feeding or antagonism assay, the siderophore-producing strain (e.g., Pseudomonas 7SR1) is streaked onto the agar plate, and a different test organism is streaked nearby. If this compound is effective at sequestering the limited iron in the media, it will create an "iron desert" around its growth zone, preventing the growth of the test organism that cannot utilize the ferric-pseudobactin complex. core.ac.uk The size of this growth inhibition zone is proportional to the siderophore's iron-chelating efficiency.

Studies have demonstrated this antagonism between different Pseudomonas strains. For instance, Pseudomonas strain B10, which produces pseudobactin, can inhibit the growth of other bacteria like Erwinia carotovora by depriving it of iron. annualreviews.org This inhibition is reversed if iron is added to the medium, confirming that the antagonism is due to iron competition. annualreviews.org Similarly, different pseudobactin-producing strains can inhibit each other if they lack the specific outer membrane receptor needed to take up the other's ferric-siderophore complex. core.ac.uk

Table 5: Antagonism Patterns from Iron Competition Assays Between Pseudomonas Strains

| Assay Condition | Observation | Interpretation | Reference |

|---|---|---|---|

| Strain A214 vs. Strain B10 | Strain A214 inhibits the growth of strain B10. | Strain B10 cannot utilize the siderophore (pseudobactin A214) produced by strain A214. | core.ac.uk |

| Strain B10 vs. Strain A214 | No inhibition observed. | Strain A214 is able to utilize the siderophore (pseudobactin) produced by strain B10. | core.ac.uk |

Microbial Growth Inhibition Assays

The antimicrobial properties of this compound, a siderophore produced by the plant-deleterious bacterium Pseudomonas 7SR1, are primarily understood through its iron-chelating mechanism. By sequestering ferric iron (Fe³⁺) from the environment, this compound can limit the growth of other microorganisms that require this essential nutrient. Research into the direct microbial growth inhibition by purified this compound is limited; however, extensive studies on the closely related siderophore, pseudobactin, produced by the plant growth-promoting Pseudomonas B10, provide significant insights into its potential antimicrobial activities. The structural similarity between this compound and pseudobactin from strain B10 suggests that their biological activities, including microbial growth inhibition, are likely comparable. nih.gov

Studies on pseudobactin from Pseudomonas B10 have demonstrated its ability to inhibit the growth of various plant-pathogenic microorganisms. This inhibition is typically observed as a bacteriostatic or fungistatic effect, meaning it prevents the microbes from multiplying rather than killing them outright. The inhibitory action is directly linked to the siderophore's ability to bind iron, rendering it unavailable to other organisms. When the siderophore is supplied in its iron-bound form (ferric pseudobactin), the inhibitory effect is nullified. annualreviews.org

Key research findings on the microbial growth inhibition by the related pseudobactin from Pseudomonas B10 are summarized below. These assays typically involve culturing the target microorganism in a growth medium and observing changes in population or metabolic activity upon the introduction of the siderophore.

Detailed Research Findings:

Bacteriostatic Activity against Erwinia carotovora : In vitro assays have shown that pseudobactin from Pseudomonas B10 exhibits bacteriostatic activity against Erwinia carotovora, a bacterium responsible for soft rot diseases in various plants. The addition of purified pseudobactin to the culture medium significantly suppressed the growth of this pathogen. Conversely, the application of ferric pseudobactin did not show any inhibitory effect, confirming that the antimicrobial action is due to iron deprivation. annualreviews.org

Fungistatic Activity against Plant Pathogenic Fungi : The growth-inhibitory effects of pseudobactin from Pseudomonas B10 have also been documented against pathogenic fungi. Specifically, it has demonstrated fungistatic activity against Fusarium oxysporum f. sp. lini (the causative agent of flax wilt) and Gaeumannomyces graminis var. tritici (the take-all fungus in wheat). annualreviews.org These findings suggest that by limiting iron availability, the siderophore can effectively control the proliferation of these economically important fungal pathogens.

Strain-Specific Interactions : In a study involving direct antagonism assays, it was observed that the siderophore from Pseudomonas 7SR1 (this compound) did not inhibit the growth of Pseudomonas A214, and similarly, the siderophore from A214 did not inhibit strain 7SR1. Interestingly, both strains were capable of utilizing each other's siderophores for iron uptake. annualreviews.org This highlights the complexity of siderophore-mediated interactions between different bacterial strains, where the outcome is not always simple inhibition but can involve cross-feeding.

The following table provides a summary of the microbial growth inhibition findings for the closely related pseudobactin from Pseudomonas B10.

| Target Microorganism | Type of Inhibition | Experimental Observation | Reference |